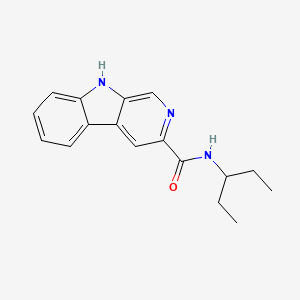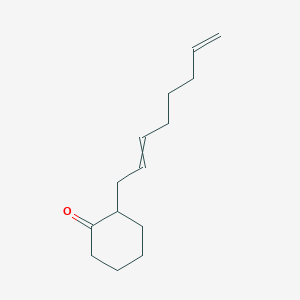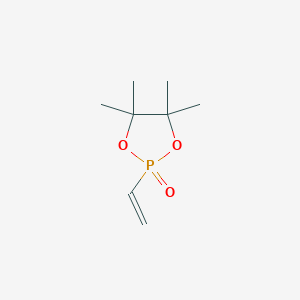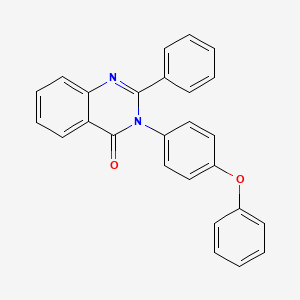
N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide: is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are known for their diverse biological activities, including potential therapeutic effects. This compound features a pentan-3-yl group attached to the nitrogen atom of the carboxamide functional group, making it structurally unique.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the beta-carboline core, followed by the introduction of the carboxamide group and the pentan-3-yl substituent. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.
Substitution: Common reagents include halogenating agents and nucleophiles, often used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
N-(Pentan-3-yl)hydroxylamine: This compound features a similar pentan-3-yl group but differs in its functional groups and reactivity.
Pendimethalin: A herbicide with a similar structural motif but different applications and biological activity.
Uniqueness: N-(Pentan-3-yl)-9H-beta-carboline-3-carboxamide stands out due to its beta-carboline core, which imparts unique biological properties and potential therapeutic applications. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
89508-06-5 |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
N-pentan-3-yl-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C17H19N3O/c1-3-11(4-2)19-17(21)15-9-13-12-7-5-6-8-14(12)20-16(13)10-18-15/h5-11,20H,3-4H2,1-2H3,(H,19,21) |
InChI Key |
CMPDDPMTTGXSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)

![4-[(E)-(4-Aminobutylidene)amino]butanal](/img/structure/B14396470.png)

![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)

![5-[4-(Benzyloxy)-2,6-dimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14396499.png)
![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)


![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)

![N-Ethyl-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14396546.png)
